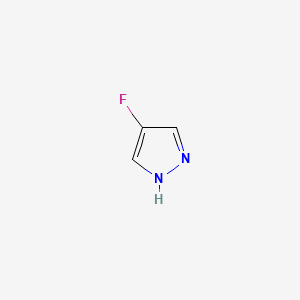

4-fluoro-1H-pyrazole

Beschreibung

Significance of Fluorinated Heterocycles in Medicinal Chemistry and Agrochemicals

The introduction of fluorine into heterocyclic compounds has become a cornerstone of modern medicinal and agrochemical research. numberanalytics.comresearchgate.net Approximately 20-30% of all pharmaceuticals and 30-40% of agrochemicals contain at least one fluorine atom, a testament to the profound impact of this halogen on molecular properties. numberanalytics.com The strategic incorporation of fluorine can dramatically alter a molecule's lipophilicity, metabolic stability, and bioavailability, ultimately leading to more effective and safer therapeutic agents and crop protection solutions. numberanalytics.comtandfonline.comnih.gov

In medicinal chemistry, fluorinated heterocycles are integral to a wide array of approved drugs, demonstrating their versatility and importance. tandfonline.com The carbon-fluorine bond is exceptionally strong and not commonly found in nature, which often translates to increased metabolic stability and a longer half-life for fluorinated drugs. tandfonline.com Furthermore, the presence of fluorine can modulate the acidity or basicity of nearby functional groups, which can enhance a drug's binding affinity to its target and improve its ability to permeate cell membranes. tandfonline.comnih.gov

The agrochemical industry has also reaped significant benefits from the use of fluorinated heterocycles. These compounds are key components in many modern pesticides, herbicides, and fungicides, helping to ensure global food security. coherentmarketinsights.comresearchgate.net The inclusion of fluorine can enhance the potency and selectivity of agrochemicals, allowing for lower application rates and reduced environmental impact. coherentmarketinsights.comresearchgate.net

Importance of Pyrazole (B372694) Scaffolds in Drug Discovery and Development

The pyrazole ring system is a five-membered heterocycle containing two adjacent nitrogen atoms and is considered a "privileged scaffold" in drug discovery. mdpi.comfrontiersin.org This designation stems from the fact that the pyrazole core is present in a multitude of biologically active compounds with a wide range of therapeutic applications, including anti-inflammatory, anticancer, antimicrobial, and analgesic agents. mdpi.com

The versatility of the pyrazole scaffold lies in its unique structural and electronic properties. nih.gov The two nitrogen atoms provide sites for hydrogen bonding, which is crucial for molecular recognition and binding to biological targets. nih.gov Additionally, the pyrazole ring is amenable to a wide variety of chemical modifications, allowing medicinal chemists to fine-tune the pharmacological properties of pyrazole-based compounds to achieve desired levels of efficacy and selectivity. researchgate.net

Numerous blockbuster drugs, such as the anti-inflammatory agent Celecoxib and the erectile dysfunction treatment Sildenafil, feature a pyrazole core, highlighting the scaffold's commercial and therapeutic success. The continued exploration of pyrazole-based compounds remains a vibrant area of research, with the goal of developing new and improved treatments for a host of human diseases. connectjournals.commdpi.com

Position of 4-Fluoro-1H-Pyrazole within the Series of 4-Halogenated-1H-Pyrazoles

This compound is a member of the 4-halogenated-1H-pyrazole series, which also includes its chloro, bromo, and iodo counterparts. While all members of this series share the same basic pyrazole framework, the nature of the halogen substituent at the 4-position significantly influences the molecule's physical and chemical properties.

A comparative analysis of the 4-halogenated pyrazoles reveals distinct trends in their properties. For instance, the crystal structures of these compounds show interesting variations in their supramolecular assemblies. While 4-chloro-1H-pyrazole and 4-bromo-1H-pyrazole are isostructural and form trimeric hydrogen-bonding motifs, this compound and 4-iodo-1H-pyrazole adopt non-isostructural catemeric chain structures. mdpi.comresearchgate.net This difference in solid-state packing is attributed to variations in their calculated dipole moments. mdpi.com

The electronegativity of the halogen atom also plays a crucial role in determining the reactivity and potential applications of these compounds. Fluorine's high electronegativity, for example, can influence the electron distribution within the pyrazole ring, thereby affecting its interactions with other molecules. This makes this compound a particularly interesting building block for creating novel compounds with tailored electronic properties.

Below is a table summarizing some of the key physical properties of the 4-halogenated-1H-pyrazoles:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| This compound | 35277-02-2 | C₃H₃FN₂ | 86.07 ottokemi.com | 38-40 sigmaaldrich.com |

| 4-Chloro-1H-pyrazole | 15878-00-9 | C₃H₃ClN₂ | 102.52 chemeo.com | Not specified |

| 4-Bromo-1H-pyrazole | 2075-45-8 | C₃H₃BrN₂ | 146.97 | 93-96 |

| 4-Iodo-1H-pyrazole | 3469-69-0 | C₃H₃IN₂ | 193.97 chemimpex.com | 108-110 chemimpex.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-fluoro-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3FN2/c4-3-1-5-6-2-3/h1-2H,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYXJXPHWRBWEEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60956716 | |

| Record name | 4-Fluoro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60956716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35277-02-2 | |

| Record name | 4-Fluoropyrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035277022 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Fluoro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60956716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluoro-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Structural Elucidation and Spectroscopic Characterization

X-ray Crystallography Studies

X-ray crystallography provides definitive insights into the three-dimensional arrangement of atoms and molecules in the solid state. For 4-fluoro-1H-pyrazole and its halogenated congeners, this technique has been instrumental in understanding their molecular geometry, intermolecular interactions, and the resulting crystal packing.

The crystal and molecular structure of this compound (4-F-pzH) was determined through single-crystal X-ray diffraction analysis. nsf.goviucr.orgnih.goviucr.org To prevent sublimation, which the compound is prone to, the diffraction data were collected at a low temperature of 150 K. nsf.goviucr.orgnih.goviucr.org

The analysis revealed that this compound crystallizes in the triclinic space group P-1. nsf.goviucr.orgnih.goviucr.org The asymmetric unit is notable for containing two crystallographically unique, or symmetry-independent, this compound molecules. nsf.goviucr.orgiucr.org The presence of more than one molecule in the asymmetric unit (Z' > 1) often occurs when optimizing intermolecular forces, such as hydrogen bonds, conflicts with achieving the most efficient crystal packing. iucr.org Both independent molecules are essentially planar. iucr.orgnih.gov

| Parameter | Value |

|---|---|

| Empirical formula | C₃H₃FN₂ |

| Crystal system | Triclinic |

| Space group | P-1 |

| a (Å) | 3.7034 (2) |

| b (Å) | 8.6300 (4) |

| c (Å) | 11.3965 (5) |

| α (°) | 88.639 (2) |

| β (°) | 89.923 (2) |

| γ (°) | 80.208 (2) |

| Volume (ų) | 358.38 (3) |

| Z | 4 |

| Temperature (K) | 150 |

The structural characteristics of this compound become more distinct when compared with its heavier halogen analogues: 4-chloro-1H-pyrazole (4-Cl-pzH), 4-bromo-1H-pyrazole (4-Br-pzH), and 4-iodo-1H-pyrazole (4-I-pzH). This comparison reveals significant differences in their solid-state packing and supramolecular assemblies. mdpi.comresearchgate.net

Within the 4-halogenated-1H-pyrazole series, a clear structural divergence is observed.

4-Chloro-1H-pyrazole and 4-Bromo-1H-pyrazole are isostructural, meaning they have the same crystal structure. mdpi.comresearchgate.netiucr.orgnih.gov Both crystallize in the orthorhombic space group Pnma. nsf.goviucr.orgnih.goviucr.org

This compound is not isomorphous with its chloro and bromo analogues. nsf.goviucr.orgnih.goviucr.org It adopts a triclinic structure (space group P-1), which is a different crystal system entirely. nsf.goviucr.orgiucr.org

4-Iodo-1H-pyrazole is also not isomorphous with any of the other analogues in the series. mdpi.comresearchgate.net While it shares a similar hydrogen-bonding motif with the fluoro analogue, its crystal structure (orthorhombic, space group Cmme) is different. mdpi.comresearchgate.net

This lack of isomorphism highlights the profound influence that the identity of the halogen atom at the 4-position has on the resulting solid-state architecture.

The primary intermolecular interaction governing the self-assembly of these pyrazoles is the N-H···N hydrogen bond. iucr.org The variation in halogen substituents leads to two distinct supramolecular motifs across the series. mdpi.comresearchgate.net

Catemers (One-Dimensional Chains): this compound and 4-iodo-1H-pyrazole both form infinite one-dimensional chains, known as catemers, through N-H···N hydrogen bonds. nsf.goviucr.orgmdpi.comresearchgate.net In this arrangement, the N-H group of one pyrazole (B372694) molecule donates a hydrogen bond to the pyridinic nitrogen atom of a neighboring molecule, which in turn does the same, propagating the chain. iucr.orgiucr.org Although both form catemers, the packing of these chains differs, resulting in non-isostructural crystals. mdpi.comresearchgate.net The parent 1H-pyrazole also forms a catemeric motif, though its helical arrangement is distinct from the 4-fluoro and 4-iodo analogues. mdpi.com

Trimers: In stark contrast, the isostructural 4-chloro- and 4-bromo-1H-pyrazoles assemble into discrete cyclic trimers. mdpi.comresearchgate.netiucr.org In this motif, three pyrazole molecules connect via N-H···N hydrogen bonds to form a closed ring. iucr.orgresearchgate.net

| Compound | Supramolecular Motif | Average N···N Distance (Å) |

|---|---|---|

| This compound | Catemer (Chain) | 2.889 (1) |

| 4-Chloro-1H-pyrazole | Trimer | 2.869 (2) |

| 4-Bromo-1H-pyrazole | Trimer | 2.88 (1) |

| 4-Iodo-1H-pyrazole | Catemer (Chain) | 2.87 (3) |

Interestingly, despite the significant difference in the electronegativity of the halogen substituents, the intermolecular N···N hydrogen-bonded distances are remarkably similar across the series. mdpi.comresearchgate.net

The molecular geometry of this compound, as determined by X-ray diffraction, shows bond lengths consistent with an aromatic heterocyclic system. nsf.goviucr.orgiucr.org In the crystal structure of this compound, the NH and N centers are distinct, leading to two different sets of C-N and C-C bond distances within the ring. nsf.goviucr.orgiucr.org Specifically, the C-N bond adjacent to the pyridinic nitrogen is shorter than the C-N bond adjacent to the pyrrolic NH group. nsf.goviucr.orgnih.gov Conversely, the C-C bond adjacent to the pyridinic nitrogen is longer than the C-C bond next to the NH group. nsf.goviucr.orgnih.gov This trend is also observed in the parent 1H-pyrazole. nsf.goviucr.orgiucr.org In the chloro and bromo analogues, however, crystallographic disorder results in averaged and indistinguishable C-N bond lengths. nsf.goviucr.orgiucr.org

| Bond | This compound (Molecule 1) | This compound (Molecule 2) | 4-Chloro-1H-pyrazole* |

|---|---|---|---|

| N-N | 1.3484 (9) | 1.3513 (10) | 1.353 (2) |

| C-N (adjacent to NH) | 1.3473 (10) | 1.3476 (10) | 1.335 (2) |

| C-N (adjacent to N) | 1.3391 (10) | 1.3375 (10) | 1.335 (2) |

| C-C (adjacent to NH) | 1.3729 (11) | 1.3742 (10) | 1.378 (2) |

| C-C (adjacent to N) | 1.3922 (11) | 1.3924 (10) | 1.378 (2) |

*Values for 4-Chloro-1H-pyrazole are averaged due to crystallographic disorder. nsf.goviucr.orgiucr.org

The contents of the asymmetric unit (Z') also vary significantly across the 4-halogenated pyrazole series, reflecting their different packing arrangements and symmetries. iucr.org

This compound: The asymmetric unit contains two independent molecules (Z' = 2). nsf.goviucr.orgnih.goviucr.org These molecules are free of disorder. mdpi.comresearchgate.net

4-Chloro-1H-pyrazole: The asymmetric unit consists of one and a half molecules (Z' = 1.5). iucr.orgnih.govresearchgate.net This is due to the trimeric assembly being bisected by a crystallographic mirror plane, which results in one full molecule in a general position and a second molecule lying on the mirror plane, with its N-H proton disordered over two positions. iucr.orgresearchgate.net

4-Bromo-1H-pyrazole: Being isostructural with the chloro analogue, it also has an asymmetric unit with Z' = 1.5. iucr.orgmdpi.com

4-Iodo-1H-pyrazole: The asymmetric unit contains only one-quarter of a molecule (Z' = 0.25). mdpi.comresearchgate.net The full molecule is generated by symmetry operations (a two-fold rotation and a mirror plane), and the molecule itself is disordered over four positions. mdpi.comresearchgate.net

Analysis of Intramolecular Bond Distances and Angles

Methodological Aspects of Low-Temperature Diffraction Data Collection

To accurately determine the crystal and molecular structure of this compound, low-temperature X-ray diffraction data collection is crucial. iucr.orgnih.gov This technique is employed to mitigate issues such as sublimation of the compound during the measurement process. iucr.orgnih.gov

A notable study collected diffraction data at a temperature of 150 K. iucr.orgnih.gov The crystal structure was determined to be triclinic with a P-1 space group. iucr.orgiucr.org This is in contrast to its chloro and bromo analogues, which are isomorphous and crystallize in the orthorhombic Pnma space group. iucr.orgnih.gov The low-temperature conditions allowed for the resolution of two crystallographically unique this compound moieties within the asymmetric unit, which are linked by an N—H···N hydrogen bond. iucr.orgnih.gov The positions of the nitrogen-bound hydrogen atoms were refined freely, while the carbon-bound hydrogen atoms were constrained and refined as riding atoms. iucr.org This methodological approach is critical for understanding the supramolecular architecture, revealing that this compound forms one-dimensional chains through intermolecular hydrogen bonding, unlike the trimeric motifs observed in its chloro and bromo counterparts. nih.goviucr.org

The collection of data at low temperatures is a common practice for similar halogenated pyrazoles, such as 4-chloro-1H-pyrazole, which also sublimes under the heat of X-rays at room temperature. researchgate.netnih.goviucr.orgiucr.orgnih.gov For instance, the data for 4-chloro-1H-pyrazole was collected at 170 K. nih.goviucr.orgiucr.orgnih.gov

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed information about the electronic and vibrational states of the this compound molecule.

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound in solution.

Experimental ¹H NMR spectra for 4-halogenated-1H-pyrazoles, including the fluoro derivative, have been recorded on spectrometers such as a 400 MHz Bruker Avance NMR spectrometer. researchgate.netmdpi.comsemanticscholar.org The interpretation of these spectra provides insights into the electronic environment of the protons within the molecule.

Table 1: Experimental ¹H NMR Chemical Shifts (δ) for 4-halogenated-1H-pyrazoles

| Compound | H3/H5 (ppm) | H1 (ppm) |

|---|---|---|

| This compound | 7.56 | 12.63 |

| 4-chloro-1H-pyrazole | 7.62 | 13.04 |

| 4-bromo-1H-pyrazole | 7.65 | 13.14 |

| 4-iodo-1H-pyrazole | 7.71 | 13.25 |

Data sourced from a comparative study on 4-halogenated-1H-pyrazoles. mdpi.com

The data reveals a downfield shift in the ¹H-NMR signals with increasing halogen size, which is counterintuitive to the expected trend based on electronegativity. mdpi.com

Recent studies have focused on comparing experimental NMR data with theoretical data obtained through Density Functional Theory (DFT) calculations. researchgate.netmdpi.comsemanticscholar.org For the series of 4-halogenated-1H-pyrazoles, DFT calculations were performed to understand the observed experimental trends. mdpi.comsemanticscholar.org These computational studies help in providing a deeper understanding of the electronic effects of the halogen substituents on the pyrazole ring. mdpi.com The comparison between experimental and theoretical data for this compound and its analogues offers a more complete picture of their electronic structures. researchgate.netmdpi.com

IR spectroscopy probes the vibrational modes of the molecule, offering information about functional groups and bonding.

Experimental solid-state infrared spectra for this compound and its halogenated counterparts have been recorded using instruments like an Agilent Advanced Cary-660 FT-IR spectrometer. researchgate.netmdpi.comsemanticscholar.org The analysis of these spectra reveals characteristic vibrational frequencies. A complex region between 2600 and 3200 cm⁻¹ is of particular interest, which is associated with N-H stretching vibrations influenced by hydrogen bonding. mdpi.com

Table 2: Experimental IR Frequencies (cm⁻¹) for the Highest Stretching Vibration in 4-halogenated-1H-pyrazoles

| Substituent | Frequency (cm⁻¹) |

|---|---|

| H | 3293 |

| F | 3288 |

| Cl | 3284 |

| Br | 3255 |

| I | 3235 |

Data represents a small, barely perceptible shoulder in the IR spectrum. mdpi.com

The presence of hydrogen bonding significantly lowers the N-H stretching frequency from the expected 3400–3500 cm⁻¹ for a monomeric pyrazole. mdpi.com The observed trend in the table, where the frequency decreases with increasing halogen size, provides further insight into the nature of the intermolecular interactions in the solid state. mdpi.com

Infrared (IR) Spectroscopy

Comparison of Experimental and Theoretical IR Data

The vibrational properties of this compound have been investigated through both experimental Infrared (IR) spectroscopy and theoretical calculations, often employing Density Functional Theory (DFT). mdpi.com A comparison of the data from these two methods provides a deeper understanding of the molecule's structure, particularly concerning the effects of intermolecular interactions in the solid state. mdpi.comresearchgate.net

A significant point of comparison is the N-H stretching frequency. Theoretical calculations for a single, isolated molecule (a monomer) of this compound predict the N-H stretching vibration to be in the range of 3400–3500 cm⁻¹. mdpi.com However, the experimental IR spectra, typically recorded on solid samples, show this band at a considerably lower frequency. Specifically, this compound exhibits a sharp feature at 3133 cm⁻¹ associated with N-H stretching. mdpi.com

This discrepancy is attributed to the presence of strong intermolecular hydrogen bonding in the solid state. mdpi.com In the crystal structure, this compound forms a catemeric (chain-like) motif through N-H···N hydrogen bonds. mdpi.combldpharm.com This hydrogen bonding weakens the N-H bond, decreasing the energy and, consequently, the frequency required for the stretching vibration. This effect is a well-documented phenomenon in pyrazole derivatives. mdpi.comresearchgate.net

The table below summarizes the key differences between the theoretical and experimental values for the N-H stretching vibration.

| Vibrational Mode | Theoretical (Calculated) Frequency (cm⁻¹) | Experimental (Solid State) Frequency (cm⁻¹) | Rationale for Difference |

| N-H Stretch | ca. 3400–3500 mdpi.com | 3133 mdpi.com | Intermolecular N-H···N hydrogen bonding in the solid state lowers the vibrational frequency compared to the calculated gas-phase monomer. mdpi.com |

Beyond the N-H stretch, comparisons across the fingerprint region of the spectrum generally show good agreement between the calculated and observed frequencies for the series of 4-halogenated pyrazoles, confirming the accuracy of the computational models in predicting the vibrational modes of the pyrazole core and its substituents. mdpi.comderpharmachemica.com

Mass Spectrometry (GC-MS, EI-MS) for Structural Confirmation

Mass spectrometry is a cornerstone technique for the structural confirmation of newly synthesized heterocyclic compounds, including pyrazole derivatives. rsc.orgbohrium.com Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a particularly powerful method used for the analysis of this compound and related structures. rsc.orggoogle.com

The process begins with the gas chromatograph, which separates the compound from any impurities or other components of a mixture. The purified compound then enters the mass spectrometer, where it is subjected to electron ionization (EI), typically at 70 eV. rsc.orggoogle.com This high-energy process removes an electron from the molecule to form a positively charged molecular ion ([M]⁺). The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound, which is a critical piece of data for confirming its identity.

Furthermore, the energy from electron ionization is sufficient to cause the molecular ion to break apart into smaller, charged fragments. This fragmentation occurs in a predictable and reproducible manner, creating a unique mass spectrum that serves as a molecular "fingerprint." researchgate.net Analysis of the fragmentation pattern allows researchers to deduce the structure of the original molecule by identifying the masses of its constituent parts. For this compound, the detection of the molecular ion and specific fragments corresponding to the loss of atoms or functional groups from the pyrazole ring confirms its elemental composition and atomic arrangement.

The data obtained from an EI-MS experiment for this compound would be interpreted as shown in the conceptual table below.

| m/z Value | Ion Assignment | Significance |

| 86 | [C₃H₃FN₂]⁺ (Molecular Ion, [M]⁺) | Confirms the molecular weight of this compound. |

| Various smaller values | Fragment Ions | Provide a characteristic pattern that confirms the pyrazole ring structure and the position of the fluorine substituent. |

This combination of chromatographic separation and mass analysis makes GC-MS an indispensable tool for both the qualitative confirmation and quantitative measurement of this compound in various samples. google.com

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has been extensively utilized to investigate the properties of 4-fluoro-1H-pyrazole. These calculations provide a robust framework for understanding its molecular structure, vibrational frequencies, electronic characteristics, and intermolecular interactions. semanticscholar.orgufrj.br The choice of functional and basis set, such as ωB97XD/cc-pVTZ or B3LYP/6-311++G(d,p), is crucial for obtaining accurate results that correlate well with experimental data. semanticscholar.orgufrj.brmdpi.com

Molecular Geometry Optimization and Conformation Analysis

DFT calculations are employed to determine the most stable geometric structure of this compound by finding the minimum energy conformation. semanticscholar.org These optimizations have revealed that the asymmetric unit of crystalline this compound contains two symmetry-independent molecules. iucr.orgnih.gov This is in contrast to its chloro and bromo analogs, which have a different crystal packing. iucr.org The presence of two unique moieties is attributed to the complex interplay of intermolecular forces, including hydrogen bonding and packing efficiency. iucr.orgnih.gov

The optimized geometric parameters, such as bond lengths and angles, show good agreement with experimental data obtained from X-ray crystallography. For instance, in this compound, the C-N bond adjacent to the pyridine-like nitrogen (N2) is shorter than the one adjacent to the pyrrole-like nitrogen (NH), a trend also observed in the parent pyrazole (B372694). iucr.orgnih.gov

Table 1: Comparison of Selected Experimental and Calculated Bond Lengths (Å) for this compound

| Bond | Experimental (X-ray at 150 K) | Calculated (DFT) |

| N1-N2 | 1.348(1) / 1.351(1) | - |

| C3-N2 | 1.326(1) / 1.324(1) | - |

| C5-N1 | 1.336(1) / 1.334(1) | - |

| C4-C5 | 1.373(1) / 1.374(1) | - |

| C3-C4 | 1.392(1) / 1.392(1) | - |

| C4-F | 1.340(1) / 1.341(1) | ~1.34 |

Data sourced from studies on the crystal structure of this compound. iucr.orgnih.govvulcanchem.com

Prediction and Validation of Spectroscopic Parameters (IR, NMR)

Theoretical calculations are instrumental in predicting and interpreting the spectroscopic data of this compound. DFT methods can accurately calculate vibrational frequencies (IR) and nuclear magnetic resonance (NMR) chemical shifts. mdpi.com

Calculated IR spectra for dimeric models of 4-halogenated pyrazoles show two distinct N-H stretching frequencies, which aids in understanding the hydrogen bonding environments. mdpi.com For ¹H NMR, DFT calculations predict the chemical shifts of the ring protons. It has been shown that for 4-halopyrazoles, the resonance of the N-H proton shifts downfield as the electronegativity of the halogen substituent decreases. mdpi.com This means the N-H proton of this compound is the most upfield in the series. mdpi.com The calculated chemical shifts generally align well with experimental data, although minor deviations can occur. mdpi.com

Table 2: Experimental and Calculated ¹H NMR Chemical Shifts (ppm) for this compound

| Proton | Experimental (in CD₂Cl₂) | Calculated (DFT) |

| N-H | - | 9.47 |

| C3-H/C5-H | - | - |

Calculated values are for the gas phase using the ωB97XD/cc-pVTZ level of theory. mdpi.com

Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Molecular Electrostatic Potential

The electronic properties of this compound are critical to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key quantum chemical descriptors. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. tandfonline.commaterialsciencejournal.org A larger gap suggests higher stability and lower reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) maps are generated through DFT calculations to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. nih.gov For pyrazole derivatives, the regions around the nitrogen atoms are typically negative (nucleophilic), while the N-H proton is positive (electrophilic). The fluorine atom in the 4-position significantly influences the electronic landscape through its strong electron-withdrawing inductive effect.

Analysis of Intermolecular Interactions via Hirshfeld Surface and Fingerprint Plots

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. ufrj.brscirp.org By mapping properties onto this surface, one can identify the types and relative importance of different intermolecular contacts. For pyrazole derivatives, Hirshfeld analysis often highlights the significance of N-H···N hydrogen bonds and other weaker interactions like C-H···π and π-π stacking. semanticscholar.orgresearchgate.net

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. ufrj.br These plots show the distribution of different types of contacts, such as H···H, C···H, and N···H, helping to elucidate the packing motifs in the crystal structure. researchgate.net For 4-chloro-1H-pyrazole, a related compound, these analyses have been used to quantify the intermolecular interactions. ufrj.br

Modeling of Hydrogen Bonding and Supramolecular Interactions

Computational modeling is crucial for understanding the hydrogen bonding patterns and resulting supramolecular architectures of this compound. researchgate.net Unlike its chloro and bromo analogs which form trimeric motifs, this compound forms one-dimensional chains, or catemers, through intermolecular N-H···N hydrogen bonds. mdpi.comnsf.goviucr.org This difference in supramolecular structure is a direct consequence of the electronic and steric effects of the fluorine substituent. mdpi.com

The crystal structure reveals that the N-H proton of one molecule donates a hydrogen bond to the N2 atom of a neighboring molecule. iucr.orgiucr.org DFT calculations can model these interactions in dimeric or larger clusters to determine their strength and geometry. mdpi.com The intermolecular H-bonded N···N distances in this compound are experimentally determined and can be compared with theoretical predictions. mdpi.com

Investigation of Tautomeric Equilibria and Intramolecular Interactions

For N-unsubstituted pyrazoles, annular tautomerism is a key feature, where the N-H proton can reside on either of the two nitrogen atoms. nih.govresearchgate.net DFT calculations are used to predict the relative energies of the possible tautomers and thus the position of the equilibrium. acs.org For pyrazoles with different substituents at the 3 and 5 positions, one tautomer is generally more stable. nih.gov In the case of this compound, the molecule is symmetric with respect to the 3 and 5 positions, so the two tautomers are identical.

Intramolecular interactions can also be investigated using computational methods. While less prominent in this compound itself, in substituted derivatives, intramolecular hydrogen bonds or other non-covalent interactions can significantly influence the preferred conformation and reactivity. nih.gov For instance, in certain pyrazole derivatives, an intramolecular N-H···π interaction has been shown to stabilize a particular tautomer. acs.org

Theoretical Studies on Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms involving fluorinated pyrazoles. These theoretical investigations provide profound insights into the electronic structures of reactants, transition states, and products, helping to rationalize experimental observations such as reactivity and regioselectivity.

Electrophilic Fluorination

The synthesis of this compound and its derivatives often involves direct electrophilic fluorination. The initial fluorination of pyrazole derivatives is observed to happen selectively at the 4-position, which is consistent with an electrophilic aromatic substitution mechanism. thieme-connect.comd-nb.info Further electrophilic attack can also occur at the same site, leading to the formation of a difluorinated salt intermediate, which upon deprotonation yields a 4,4-difluoro-1H-pyrazole product. thieme-connect.comd-nb.info Pyrazoles bearing strong electron-withdrawing groups often fail to react with electrophilic fluorinating agents like Selectfluor™ or fluorine gas, a phenomenon attributed to the reduced nucleophilicity of the pyrazole ring. thieme-connect.comd-nb.info

Diels-Alder Reactivity

Theoretical studies have been instrumental in understanding the enhanced reactivity of fluorinated 4H-pyrazoles in cycloaddition reactions. DFT calculations have shown that 4H-pyrazoles with electron-withdrawing fluoro substituents at the saturated center react rapidly as Diels-Alder dienes, even without the need for acid catalysis which is typically required for alkyl or chloro-substituted analogs. mdpi.com

Research using DFT calculations at the M06-2X/6-311++G(d,p)//M06-2X/6-31G(d) level of theory revealed that the remarkable reactivity of these compounds stems from two primary electronic factors:

Hyperconjugative Antiaromaticity: The presence of fluorine atoms destabilizes the diene ground state through hyperconjugative antiaromatic electron delocalization. mdpi.com

Lowered LUMO Energy: The strong electron-withdrawing nature of fluorine significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the molecule a better electron acceptor in the cycloaddition reaction. mdpi.com

For instance, the uncatalyzed Diels-Alder reaction of 4,4-difluoro-3,5-diphenyl-4H-pyrazole (DFP) is calculated to be approximately 500,000 times faster than that of its dimethyl analog. mdpi.com The destabilization energy and LUMO energies for related scaffolds have been calculated to quantify these effects. mdpi.com

| Compound Scaffold | Destabilization from Hyperconjugative Antiaromaticity (kcal/mol) | Calculated LUMO Energy (eV) |

| 4,4-difluoro-4H-pyrazole | 5.8 | -2.0 |

| 4-fluoro-4-methyl-4H-pyrazole | 1.4 | -1.3 |

| Data sourced from DFT calculations on related diphenyl-substituted pyrazoles. mdpi.com |

Functionalization and Condensation Reactions

Theoretical studies have also been applied to map the reaction pathways of more complex transformations. In one such study, the mechanism of the reaction between 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid chloride and 2,3-diaminopyridine (B105623) was examined theoretically. nih.govnih.gov The calculations detailed a multi-step process initiated by the nucleophilic attack of an amino group from the diaminopyridine onto the electrophilic carbon of the acid chloride. nih.gov

The investigation successfully identified and characterized the key transition state (TS1) for the initial nucleophilic addition. The presence of a single imaginary frequency in the vibrational analysis confirmed it as a true transition state. nih.gov

| Parameter | Value | Description |

| Transition State (TS1) | ||

| Imaginary Frequency | -281 cm⁻¹ | Confirms the structure as a first-order saddle point on the potential energy surface. |

| C₆−N₉ Bond Length | 1.38 Å | The forming bond between the pyrazole acid chloride and the attacking amine. |

| H₉−N₈−C₆−C₄ Torsion Angle | -111° | Shows the non-coplanar approach of the nucleophile to the pyrazole derivative. |

| Intermediate (IN(1)) | ||

| H₉−N₈−C₆−C₄ Torsion Angle | 168° | Indicates the structure approaching coplanarity after the bond formation. |

| Computational data for the reaction of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid chloride with 2,3-diaminopyridine. nih.gov |

These computational findings are crucial for understanding reaction outcomes and for the rational design of new synthetic pathways. nih.govmdpi.com

Chemical Reactivity and Derivatization Strategies

Electrophilic and Nucleophilic Substitution Reactions of the Pyrazole (B372694) Ring

The pyrazole ring exhibits aromatic character and can undergo electrophilic substitution reactions. researchgate.net These reactions, such as nitration, sulfonation, and halogenation, preferentially occur at the 4-position of the pyrazole ring. researchgate.netnih.gov However, in 4-fluoro-1H-pyrazole, the 4-position is already occupied by a fluorine atom. The introduction of fluorine is often achieved through electrophilic fluorination of a pyrazole precursor using reagents like Selectfluor®. evitachem.comresearchgate.netmdpi.com The initial fluorination occurs selectively at the 4-position, which is consistent with an electrophilic aromatic substitution mechanism. thieme-connect.comd-nb.info

The pyrazole ring also has positions susceptible to nucleophilic attack. The carbon atoms at positions 3 and 5 are deactivated towards electrophilic attack due to the presence of the electronegative nitrogen atoms, which in turn facilitates nucleophilic attacks at these positions. researchgate.netnih.gov The presence of a nitro group, for example, makes the pyrazole ring susceptible to nucleophilic attack, allowing for further derivatization. evitachem.com

Functional Group Transformations (e.g., Reduction of Nitro Groups to Amines)

Functional group transformations are crucial for synthesizing a variety of pyrazole derivatives. A common example is the reduction of a nitro group to an amine. For instance, the nitro group in 3-fluoro-4-nitro-1H-pyrazole can be reduced to an amine group using reducing agents like palladium on carbon or iron in acidic conditions. evitachem.com This transformation is significant as it can lead to derivatives with enhanced biological activity. evitachem.com The resulting aminopyrazoles are key intermediates for accessing other synthetically challenging 3-substituted pyrazoles. sci-hub.st

Condensation Reactions for Complex Pyrazole Derivative Formation

Condensation reactions are a primary method for synthesizing the pyrazole nucleus and its complex derivatives. nih.gov The most prominent method involves the cyclocondensation reaction between a hydrazine (B178648) or its derivative and a 1,3-difunctional compound, such as a 1,3-dicarbonyl compound or an α,β-unsaturated ketone. nih.govmdpi.com

For instance, 3,5-diaryl-1H-pyrazoles can be synthesized from β-arylchalcones. nih.gov Another approach involves the condensation of hydrazine derivatives with suitable carbonyl compounds, which can then be followed by fluorination and nitration to yield compounds like 3-fluoro-4-nitro-1H-pyrazole. evitachem.com The reaction of 1,3-diketones with hydrazine is a general method for synthesizing 4H-pyrazoles. mdpi.com

N-Arylation Reactions of Substituted 4-Fluoro-1H-Pyrazoles

N-arylation is a significant reaction for modifying the pyrazole core, and various methods have been developed for this purpose. The Ullmann condensation, a copper-catalyzed reaction, is a classic method for the N-arylation of nitrogen heterocycles with aryl halides. sci-hub.stresearchgate.net Ligand-free procedures for similar Ullmann-type reactions have also been developed. sci-hub.st

Copper iodide-catalyzed N-arylation of 4-fluoro-5-trimethylsilyl-1H-pyrazole with a variety of aryl iodides has been shown to afford N-aryl-4-fluoropyrazoles in good to excellent yields. researchgate.net Palladium-catalyzed coupling of aryl triflates with pyrazole derivatives using specific phosphine (B1218219) ligands also provides a route to N-arylpyrazoles. organic-chemistry.org

Formation of Multi-fluorinated Pyrazole Systems

The synthesis of multi-fluorinated pyrazole systems is of interest for creating novel compounds with unique properties. One approach to synthesizing 4,4-difluoro-1H-pyrazole derivatives involves the reaction of a 1H-pyrazole with two equivalents of an electrophilic fluorinating agent like Selectfluor®. researchgate.net This reaction proceeds via an initial monofluorination at the 4-position, followed by a second electrophilic fluorination at the same site to give a difluorinated salt intermediate. thieme-connect.comd-nb.info Deprotonation during workup yields the 4,4-difluoro-1H-pyrazole product. thieme-connect.comd-nb.info

The fluorination of 3,5-diarylpyrazole substrates with Selectfluor™ in acetonitrile (B52724) has been shown to produce 4,4-difluoro-1H-pyrazoles in addition to the expected 4-fluoropyrazole derivatives. researchgate.netthieme-connect.comd-nb.info

Participation in Specific Organic Reactions (e.g., Diels-Alder Reactivity)

4H-Pyrazoles can act as dienes in Diels-Alder reactions. mdpi.com The reactivity of the 4H-pyrazole scaffold in these reactions is significantly influenced by substituents at the 4-position. While 4H-pyrazoles with alkyl or chloro substituents at the saturated center often require acid catalysis, those bearing electron-withdrawing fluoro substituents react rapidly as inverse-electron demand Diels-Alder dienes without the need for a catalyst. mdpi.commit.edu

The enhanced reactivity of 4,4-difluoro-4H-pyrazoles is attributed to hyperconjugative antiaromaticity induced by the geminal fluoro groups. mit.edunih.gov This electronic effect lowers the energy of the lowest unoccupied molecular orbital (LUMO), making the diene more reactive towards dienophiles. mdpi.com For example, the Diels-Alder reaction of 4,4-difluoro-3,5-diphenyl-4H-pyrazole (DFP) with a strained alkyne is significantly faster than that of its dimethyl analog. mit.edunih.gov

Role as a Versatile Building Block in Complex Organic Synthesis

This compound is a valuable and versatile building block in organic synthesis, particularly for the creation of more complex molecules with potential applications in medicinal chemistry and agrochemicals. cymitquimica.comlookchem.com Its utility stems from the presence of the fluorine atom, which can modulate the physicochemical properties of the final compound, and the reactive pyrazole ring, which allows for various derivatizations. olemiss.eduossila.com

Fluorinated pyrazoles are of considerable interest as building blocks because the fluorine substituent can lead to favorable properties in drug candidates, such as increased metabolic stability and binding affinity. researchgate.netd-nb.infoolemiss.edu The ability to perform a range of chemical transformations on the this compound core, including substitutions, condensations, and N-arylations, makes it a fundamental starting material for constructing diverse and complex molecular architectures. cymitquimica.comvulcanchem.com

| Reaction Type | Reagents/Conditions | Product Type |

| Electrophilic Fluorination | Selectfluor® | This compound |

| Nitration | Nitric acid/Sulfuric acid | 4-Nitro-pyrazole derivatives |

| Reduction of Nitro Group | Palladium on carbon, Iron/Acid | Amino-pyrazole derivatives |

| Cyclocondensation | Hydrazine, 1,3-Diketone | Substituted pyrazoles |

| N-Arylation (Ullmann) | Aryl halide, Copper catalyst | N-Aryl-pyrazoles |

| Diels-Alder Reaction | Strained alkyne | Cycloadducts |

Biological Activities and Applications in Scientific Research

The compound 4-fluoro-1H-pyrazole and its derivatives have garnered considerable attention in medicinal chemistry and drug discovery due to their diverse biological activities. ontosight.ai The incorporation of a fluorine atom into the pyrazole (B372694) ring system significantly influences the molecule's physicochemical properties, often leading to enhanced therapeutic potential. ontosight.aiolemiss.edu

Role as a Core Scaffold in Pharmaceutical Candidates

The pyrazole ring is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that can bind to multiple, diverse biological targets. nih.gov The this compound moiety, in particular, serves as a fundamental building block in the synthesis of a wide array of pharmaceutical candidates. nih.gov Its structural and electronic properties make it an attractive core for developing novel therapeutic agents across various disease areas. nih.gov

The versatility of the this compound scaffold is evident in its incorporation into compounds targeting a range of conditions. For instance, derivatives have been investigated as selective androgen receptor degraders (SARDs) for the treatment of prostate cancer. google.com Additionally, this scaffold is a key component in the development of inhibitors for various enzymes and receptors, highlighting its broad applicability in drug design. ontosight.aiontosight.ai

Table 1: Examples of Pharmaceutical Candidates Incorporating the this compound Scaffold

| Compound Class | Therapeutic Target/Application | Reference |

| Pyrazole Derivatives | Selective Androgen Receptor Degraders (SARDs) | google.com |

| Fluorinated Pyrazoles | Anti-inflammatory, Antimicrobial, Anticancer Agents | ontosight.aiontosight.ai |

| Pyrazolo[5,1-c] ontosight.aiolemiss.edubenzotriazine Derivatives | Ligands for the GABA(A) receptor benzodiazepine (B76468) site | nih.gov |

| 3-(4-fluorophenyl)-1H-pyrazole derivatives | Androgen receptor antagonists for prostate cancer | nih.gov |

Influence of Fluorine Substitution on Pharmacological Properties

The introduction of a fluorine atom at the 4-position of the pyrazole ring has profound effects on the molecule's pharmacological properties. olemiss.edu Fluorine's high electronegativity and small van der Waals radius impart unique characteristics to the parent molecule, which medicinal chemists leverage to optimize drug candidates. olemiss.edu

Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to cross biological membranes and improve oral bioavailability. ontosight.ai

pKa Modulation: The electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, affecting the ionization state of the molecule at physiological pH. This can influence drug-receptor interactions and solubility. olemiss.edu

Enhanced Receptor Binding: The fluorine atom can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, leading to enhanced binding affinity and potency. nih.gov

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the metabolic stability of a drug, prolonging its half-life and duration of action. nih.gov

Table 2: Effects of Fluorine Substitution on Pharmacological Properties

| Property | Effect of Fluorine Substitution | Consequence for Drug Design | Reference |

| Lipophilicity | Increases | Improved membrane permeability and bioavailability | ontosight.ai |

| pKa | Lowers pKa of adjacent groups | Modulates ionization, solubility, and receptor interactions | olemiss.edu |

| Receptor Binding | Can form favorable interactions (e.g., hydrogen bonds) | Enhanced potency and selectivity | nih.gov |

| Metabolic Stability | C-F bond is resistant to cleavage | Increased drug half-life and duration of action | nih.gov |

Exploration of Therapeutic Potential of this compound Derivatives

Researchers have extensively explored the therapeutic potential of various derivatives of this compound, demonstrating a broad spectrum of biological activities. ontosight.aiontosight.aiontosight.ai These investigations have revealed promising leads for the development of new drugs to treat a range of diseases.

Derivatives of this compound have shown significant antimicrobial properties. researchgate.net Studies have demonstrated their efficacy against various strains of bacteria and fungi. For example, certain fluorinated 1H-pyrazoles have exhibited notable antibacterial activity against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Bacillus subtilis, as well as antifungal activity against Candida albicans. researchgate.net The antimicrobial action of these compounds is often attributed to their ability to inhibit essential microbial enzymes or disrupt cell wall synthesis. chemmethod.cominnovareacademics.in

Table 3: Antimicrobial Activity of Selected this compound Derivatives

| Compound/Derivative Class | Target Organism(s) | Observed Activity | Reference |

| Fluorine containing 4-(substituted-2-hydroxybenzoyl)-1H-pyrazoles | S. aureus, E. coli, P. aeruginosa, B. subtilis, C. albicans | Antibacterial and antifungal activity | researchgate.net |

| N-acyl-3-(3-pyridyl)-5-aryl-pyrazoles | E. coli, S. aureus, P. oryzae, R. solani | Antibacterial and antifungal activities | researchgate.net |

| Pyrazole derivatives with imidazo[2,1-b] olemiss.edu moiety | Staphylococcus aureus, Escherichia coli | In vitro antimicrobial activity | bohrium.com |

The this compound scaffold is a key feature in many compounds investigated for their anticancer activity. researchgate.net These derivatives have been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as the induction of apoptosis and the inhibition of protein kinases crucial for cancer cell growth and survival. ontosight.ai For instance, a series of 3-(4-fluorophenyl)-1H-pyrazole derivatives demonstrated potent antiproliferative activity against prostate cancer cell lines. nih.gov Another study highlighted a derivative that caused cell cycle arrest in breast cancer cells. encyclopedia.pub

Table 4: Anticancer Activity of Selected this compound Derivatives

| Compound/Derivative | Cancer Cell Line(s) | Mechanism of Action/Observed Effect | Reference |

| 3-(4-chlorophenyl)-4-fluoro-1H-pyrazol-5-amine and similar compounds | Various cancer cells | Inhibition of cyclin-dependent kinases (CDKs) | |

| 4-Fluoro-1-methyl-1H-pyrazol-3-amine | Cancer cell lines | Induction of apoptosis | |

| 3-(4-fluorophenyl)-1H-pyrazole derivatives | LNCaP and PC-3 (prostate cancer) | Antiproliferative activity, PSA downregulation | nih.gov |

| Pyrazole derivative with chloro, fluoro, and trifluoromethyl groups | MCF-7 (breast cancer) | Cell cycle arrest, downregulation of CDK1 | encyclopedia.pub |

The antiviral potential of this compound derivatives has also been a subject of research, with some compounds showing activity against various viruses, including Human Immunodeficiency Virus (HIV). researchgate.netresearchgate.net For example, a fluoropyrazole nucleoside analogue of ribavirin (B1680618) demonstrated excellent activity against influenza A and B in vitro. sci-hub.st While that specific compound did not show activity against HIV, other pyrazole-containing compounds have been identified as potential anti-HIV agents. sci-hub.stnih.gov Research has shown that certain pyrazole derivatives can act as non-nucleotide reverse transcriptase inhibitors or inhibit HIV entry. rsc.org One review highlighted a compound, 1-(4-Benzoylpiperazin-1-yl)-2-(4-fluoro-7-(1H-pyrazol-3-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione, as a potent anti-HIV agent. nih.gov

Table 5: Antiviral Activity of Selected this compound Derivatives

| Compound/Derivative | Target Virus | Mechanism/Activity | Reference |

| 4-Fluoro-1-β-D-ribofuranosyl-1H-pyrazole-3-carboxamide | Influenza A and B | Superior in vitro activity to ribavirin | sci-hub.st |

| 1-(4-Benzoylpiperazin-1-yl)-2-(4-fluoro-7-(1H-pyrazol-3-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione | HIV | Potent anti-HIV activity | nih.gov |

| Pyrazole derivative 5f | HIV (pseudoviruses) | HIV entry inhibitor and mild HIV-1 protease inhibitor | rsc.org |

Selective Androgen Receptor Degrader (SARD) and Covalent Antagonist (SARCA) Ligands

The this compound moiety is a key structural component in the development of novel ligands for the androgen receptor (AR), a critical target in prostate cancer therapy. Specifically, this chemical group has been incorporated into both Selective Androgen Receptor Degraders (SARDs) and Selective Androgen Receptor Covalent Antagonists (SARCAs). google.com

Certain derivatives of this compound have been identified as SARD ligands. google.com These compounds are designed to not only block the activity of the androgen receptor but also to promote its degradation. A series of aryl pyrazol-1-yl-propanamides were designed and synthesized as SARDs and pan-antagonists. oncternal.com In this series, the introduction of a fluorine atom at the 4-position of the pyrazole ring resulted in potent AR inhibitory activity. oncternal.comnih.gov

Furthermore, compounds incorporating the this compound moiety have been identified as SARCAs. google.com These molecules are designed to form a permanent, covalent bond with the androgen receptor, leading to its irreversible inhibition. google.comtmc.edu This covalent binding offers a distinct mechanism of action that can be advantageous in overcoming resistance to traditional antiandrogen therapies. tmc.edu

Table 1: Examples of this compound Derivatives in Androgen Receptor Targeting

| Compound Class | Mechanism of Action | Reference |

| SARD Ligands | Selective Androgen Receptor Degradation | google.com |

| SARCA Ligands | Selective Androgen Receptor Covalent Antagonism | google.com |

| Aryl pyrazol-1-yl-propanamides | SARD and pan-antagonists | oncternal.com |

Enzyme Inhibitory Activity

Derivatives of this compound have demonstrated inhibitory activity against a variety of enzymes implicated in different disease pathways.

Oxidative Phosphorylation and ATP Exchange: Some pyrazole derivatives have been shown to inhibit oxidative phosphorylation, a metabolic pathway that generates ATP. This can affect cellular energy metabolism. Guanidine-based 4-fluoropyrazole derivatives have been reported to inhibit the F1F0-ATPase synthase enzyme, which is involved in ATP synthesis. nih.gov These compounds inhibited F1F0-ATPase activity with IC50 values below 10 μM. nih.gov

Cyclooxygenase (COX): The pyrazole scaffold is a well-known feature of several anti-inflammatory drugs that target cyclooxygenase (COX) enzymes. nih.govnih.gov Fluorinated pyrazoles, including derivatives of this compound, have been investigated as COX inhibitors. researchgate.net Some pyrazole derivatives exhibit selective inhibition of COX-2, an enzyme involved in inflammation. For instance, certain 4-acetamidophenyl 4-bromobenzoate (B14158574) derivatives with a pyrazole moiety have been evaluated for their dual COX-2/15-LOX inhibitory activity. researchgate.netresearchgate.net A series of 1-(4-methane(amino)sulfonylphenyl) derivatives of 3-trifluoromethyl-1H-pyrazoles have also been developed and tested for their anti-inflammatory action, with one compound showing an 89% inhibition of inflammation. encyclopedia.pub

Dipeptidyl Peptidase-4 (DPP-4): Pyrazolopyrimidines have been evaluated as inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism and a target for antidiabetic drugs. globalresearchonline.net

Kinases: Pyrazole derivatives have shown promise as kinase inhibitors, which are crucial in cancer therapy. ontosight.ai For example, some pyrazole derivatives can inhibit cyclin-dependent kinases (CDKs), which are important for cell cycle regulation, and B-Raf kinase, which is implicated in several cancers. Fluorinated pyrazoles have also shown inhibitory effects against p38 MAP kinase. vulcanchem.com

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives is well-established, with several pyrazole-containing drugs used as non-steroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov The incorporation of fluorine can enhance these properties. ontosight.airesearchgate.net

Derivatives of this compound have been investigated for their anti-inflammatory effects. ontosight.airjptonline.org The mechanism of action often involves the inhibition of enzymes like cyclooxygenase (COX), which are key mediators of inflammation. vulcanchem.com For example, some pyrazole derivatives have shown potent COX-2 inhibitory activity. nih.gov A series of fluoro-hydroxy pyrazole chalcones were synthesized and evaluated for their in-vitro anti-inflammatory activities, with several compounds showing potent COX-2 inhibition. researchgate.net

Antidiabetic Activity

Pyrazole derivatives have been explored for their potential in managing diabetes. globalresearchonline.net A series of substituted pyrazole-4-carboxylic acids were developed and tested for their antidiabetic activity, with one compound, 3-methoxy-1H-pyrazole-4-carboxylic acid, emerging as a promising hypoglycemic agent. globalresearchonline.net Additionally, certain 5-[(5-aryl-1H-pyrazol-3-yl) methyl]-1H-tetrazoles have demonstrated blood glucose-lowering activity. globalresearchonline.net

Antitubercular Activity

Pyrazole-containing compounds have shown significant promise in the fight against tuberculosis. jetir.orgnih.govjapsonline.comjocpr.com Several studies have reported the synthesis and evaluation of pyrazole derivatives for their antitubercular activity against Mycobacterium tuberculosis. japsonline.comjocpr.comthieme-connect.comacs.org

In one study, a series of pyrazole-4-carboxamide derivatives were synthesized and tested, with some compounds showing potent activity against Mycobacterium tuberculosis H37Rv. japsonline.com Another study on pyrazole-3,5-diamine derivatives also identified compounds with excellent activity against this strain. chemmethod.com Furthermore, fluorinated 5-aryl-4-(hetero)aryl substituted pyrimidines have shown promising activity against various Mycobacterium species, including multidrug-resistant strains. researchgate.net

Table 2: Antitubercular Activity of Pyrazole Derivatives

| Compound Series | Target Strain | Notable Activity | Reference |

| Pyrazole-4-carboxamide derivatives | Mycobacterium tuberculosis H37Rv | Potent activity | japsonline.com |

| Pyrazole-3,5-diamine derivatives | Mycobacterium tuberculosis H37Rv | Excellent activity | chemmethod.com |

| 3,5-diaryl-4,5-dihydro-1H-pyrazole derivatives | Mycobacterium tuberculosis H37Rv | MIC values as low as 0.39 μg/ml | thieme-connect.com |

| Pyrazolylpyrazoline-clubbed triazole and tetrazole hybrids | Mycobacterium tuberculosis H37Rv | MIC of 12.5 μg/mL with 99% inhibition | acs.org |

Neuroprotective and Antidepressant Effects

The pyrazole scaffold is found in compounds with central nervous system (CNS) activity, including neuroprotective and antidepressant effects. olemiss.edunih.gov

Neuroprotective Effects: Some pyrazole derivatives have been investigated for their neuroprotective properties, which could be beneficial in treating neurodegenerative diseases. vulcanchem.comontosight.ai For instance, a pyrazole derivative of curcumin, CNB-001, has shown broad neuroprotective activity. mdpi.com In the context of Alzheimer's disease, fluorosulfate-containing pyrazole heterocycles have been identified as selective butyrylcholinesterase (BuChE) inhibitors, with one compound demonstrating remarkable neuroprotection and the ability to improve cognitive impairment in an animal model. nih.gov

Antidepressant Effects: Pyrazole derivatives have been evaluated for their antidepressant-like activity in various preclinical models. olemiss.edubdpsjournal.orgdergipark.org.trnih.gov The mechanism of action for some of these compounds is thought to involve the inhibition of monoamine oxidase (MAO), an enzyme that breaks down neurotransmitters like serotonin (B10506) and norepinephrine. olemiss.edufrontiersin.org Several studies have synthesized and screened novel pyrazolone (B3327878) and pyrazoline derivatives, identifying compounds with significant antidepressant activity comparable to standard drugs like imipramine (B1671792) and fluoxetine. bdpsjournal.orgnih.gov

Anticonvulsant Activity

Pyrazole derivatives have demonstrated anticonvulsant properties in preclinical studies. jetir.orgnih.govnih.govresearchgate.net The anticonvulsant action of the pyrazole moiety is attributed to its ability to act as a constrained pharmacophore at receptor sites. researchgate.net

A number of studies have synthesized and evaluated pyrazole derivatives for their anticonvulsant activity using methods like the maximal electroshock (MES) test. researchgate.netcore.ac.uk For example, a series of pyrazolyl thiosemicarbazone derivatives showed a long duration of protection in MES screens, with one compound having an ED50 value of 47.3 mg/kg. researchgate.net Another study found that some 2-pyrazoline-1-carboxamide derivatives were particularly potent in the pentylenetetrazole (PTZ) induced seizure test. core.ac.uk

Structure-Activity Relationship (SAR) Studies of Functionalized Derivatives

The biological activity of pyrazole derivatives is significantly influenced by the nature and position of substituents on the heterocyclic ring. researchgate.net The introduction of a fluorine atom at the C4-position, as in this compound, creates a molecule with distinct electronic characteristics that are leveraged in structure-activity relationship (SAR) studies to develop more potent and selective bioactive compounds. researchgate.net

SAR studies on pyrazole derivatives reveal that the electron-withdrawing nature of the fluorine atom can modulate the compound's acidity, reactivity, and ability to form hydrogen bonds, all of which are critical for biological target interactions. researchgate.net For instance, in a study of 4-arylazo-3,5-diamino-1H-pyrazoles designed to act as anti-biofilm agents, the position of a fluorine substituent on the phenyl ring was critical for activity. The highest activity was achieved when the fluorine was located ortho to the hydrazine (B178648) moiety, resulting in a greater reduction of cyclic-di-GMP levels compared to when the fluorine was in the meta or para positions. nih.gov

The fluorinated pyrazole core is a common feature in compounds designed for various therapeutic targets. researchgate.netacs.org In the development of cannabinoid receptor antagonists, specific substitutions on the pyrazole ring were found to be essential for potent and selective activity. acs.org While not all studies start with this compound itself, the principles derived from SAR on related fluorinated pyrazoles are broadly applicable. For example, research on pyrazolo[3,4-d]pyrimidine derivatives as multikinase inhibitors for treating acute myeloid leukemia involved systematic structural optimization to enhance potency against targets like FLT3 and VEGFR2. acs.org Similarly, SAR studies on novel 1-(2-chloro-4,5-difluorophenyl)-1H-pyrazole derivatives identified compounds with significant larvicidal activity, demonstrating that modifications to the pyrazole ring and its substituents directly impact insecticidal efficacy. researchgate.net

These studies underscore the importance of the pyrazole scaffold as a versatile platform in medicinal chemistry. The specific placement of fluorine, as in this compound, provides a key starting point for generating libraries of compounds where systematic modifications can be made to probe and optimize interactions with biological targets. nih.gov

| Derivative Class | Modification | Impact on Activity | Target/Application |

| 4-Arylazo-3,5-diamino-1H-pyrazoles | Position of fluorine on the aryl ring | ortho-Fluoro showed the highest activity | Anti-biofilm (Pseudomonas aeruginosa) nih.gov |

| Pyrazolo[3,4-d]pyrimidines | Various substitutions on the pyrimidine (B1678525) and phenylurea moieties | Optimized potency against FLT3 and VEGFR2 | Anti-leukemia acs.org |

| 1-(2-chloro-4,5-difluorophenyl)-1H-pyrazole derivatives | Modifications on the pyrazole heterocycle | Identified compounds with high larvicidal activity | Insecticides (Ryanodine receptor regulators) researchgate.net |

| Biarylpyrazoles | Substituents at positions 1, 3, and 5 | Determined structural requirements for potent CB1 receptor antagonism | Cannabinoid receptor antagonists acs.org |

Agrochemical Applications: Pesticides and Herbicides Development

The this compound scaffold is a crucial intermediate in the synthesis of modern agrochemicals, including pesticides and herbicides. evitachem.comchemimpex.comguidechem.com The inclusion of the fluorinated pyrazole moiety can enhance the biological efficacy of active ingredients used for crop protection. chemimpex.comontosight.ai

Derivatives of this compound are explored for their potential to control agricultural pests and unwanted weeds. evitachem.comlookchem.com For example, 5-fluoro-1H-pyrazole-4-carbonyl fluorides are recognized as important intermediates for producing plant protection agents. google.com The synthesis of these agrochemicals often involves leveraging the unique reactivity of the fluorinated pyrazole ring. guidechem.com

A notable example of a commercial insecticide built upon a complex pyrazole structure is Pyrafluprole. agropages.com While the final molecule is heavily functionalized, the pyrazole core is fundamental to its insecticidal activity. Furthermore, research into novel 1-(2-chloro-4,5-difluorophenyl)-1H-pyrazole derivatives has yielded compounds with potent insecticidal properties against pests like Mythimna separata and Plutella xylostella. One such derivative demonstrated larvicidal activity at a concentration of 0.1 mg/L, comparable to the commercial insecticide chlorantraniliprole. researchgate.net This highlights the role of the fluorinated phenylpyrazole structure in the discovery of new insect control agents that target insect ryanodine (B192298) receptors. researchgate.net

| Agrochemical Derivative Class | Target Application | Research Finding |

| 5-Fluoro-1H-pyrazole-4-carbonyl fluorides | Intermediates for plant protection agents | Serve as key building blocks in agrochemical synthesis. google.com |

| 1-(4-Fluoro-phenyl)-1H-pyrazole-4-carbaldehyde | Building block for pesticides and herbicides | Incorporation can enhance effectiveness in controlling pests and weeds. lookchem.com |

| 1-(2-chloro-4,5-difluorophenyl)-1H-pyrazole derivatives | Insecticides | Showed potent larvicidal activity against Mythimna separata and Plutella xylostella. researchgate.net |

Applications in Material Science: Development of Materials with Specific Electronic Properties

The unique electronic properties imparted by the fluorine atom make this compound and its derivatives valuable in material science. lookchem.comevitachem.com These compounds are used in the development of functional materials where specific electronic characteristics are desired. chemimpex.comlookchem.com

Fluorinated pyrazoles can serve as building blocks for creating novel materials, including polymers with enhanced thermal stability and specific mechanical properties. chemimpex.com More significantly, the highly conjugated nature of the pyrazole ring, combined with the electron-deficient character introduced by fluorine, makes these compounds suitable for applications in organic electronics. ossila.com For instance, 4-fluoro-1H-indazole, a related fused-ring system, is used to synthesize semiconducting molecules and polymers for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). ossila.com The fluorine atom helps to tune the energy gap of the molecule and can facilitate intermolecular interactions like π-π stacking and hydrogen bonding, which are crucial for charge transport in thin films. ossila.com

A specific application is in the development of light-emitting electrochemical cells (LECs). Cationic iridium(III) complexes featuring a 4-fluoro-4′-pyrazolyl-(1,1′-biphenyl)-2-carbonitrile ligand have been synthesized. acs.org One such complex, di[4-fluoro-4′-pyrazolyl-(1,1′-biphenyl)-2-carbonitrile]-4,4′-di-tert-butyl-2,2′-bipyridyl iridium(III) hexafluorophosphate, exhibited a remarkable photoluminescence quantum yield of 70% and was used to fabricate a blue-green LEC with a maximum external quantum efficiency of 22.15%. acs.org This demonstrates the successful use of a this compound-containing ligand to create highly efficient materials for lighting and display technologies. acs.org

| Material Application | Derivative/Complex | Key Property/Finding |

| Organic Electronics (OLEDs, OPVs) | 4-Fluoro-1H-indazole (related structure) | Fluorine tunes the molecular energy gap and promotes intermolecular interactions. ossila.com |

| Light-Emitting Electrochemical Cells (LECs) | Cationic Ir(III) complex with a 4-fluoro-4′-pyrazolyl-(1,1′-biphenyl)-2-carbonitrile ligand | Achieved high photoluminescence quantum yield (70%) and external quantum efficiency (22.15%). acs.org |

| Functional Materials | 1-(4-Fluoro-phenyl)-1H-pyrazole-4-carbaldehyde | Used to create materials with tailored properties for sensors and catalysts. lookchem.com |

Role in Coordination Chemistry and Organometallic Chemistry as a Ligand

Pyrazoles are exceptionally versatile ligands in coordination and organometallic chemistry due to their rigid structure and the presence of two nitrogen atoms with different chemical properties: a pyrrole-like N1 and a pyridine-like N2. semanticscholar.orgmdpi.com This allows pyrazole to act as both a proton donor and acceptor. semanticscholar.orgmdpi.com When protonated, it typically coordinates to a metal center as a monodentate ligand through the N2 atom. mdpi.comresearchgate.net Deprotonation yields the pyrazolide anion, which can act as a bridging ligand. researchgate.net

The introduction of a fluorine atom at the 4-position influences the ligand's electronic properties and, consequently, its coordination behavior. The strong electron-withdrawing effect of fluorine impacts the Lewis basicity of the nitrogen atoms. This tunability, achieved through peripheral substitution, is a key reason for the extensive application of pyrazole ligands in coordination chemistry. semanticscholar.orgmdpi.com

Crystal structure studies of this compound show that it forms one-dimensional chains through intermolecular N-H···N hydrogen bonds, a different supramolecular motif from the trimeric structures of its chloro and bromo analogues. mdpi.comnsf.gov This structural difference highlights the unique impact of the fluorine substituent on solid-state packing and intermolecular interactions.

Fluorinated pyrazole derivatives are frequently used to construct metal-organic compounds. researchgate.netgoogle.com They can coordinate to various metal centers, such as iridium (Ir), lanthanides (Ln), and europium (Eu), to form photosensitizing complexes. ossila.com In these complexes, the fluorinated pyrazole ligand can facilitate efficient ligand-to-metal energy transfer. ossila.com A recent example is the synthesis of cationic Ir(III) complexes where a derivative of this compound serves as the cyclometalating C^N ligand, forming a stable pseudo-octahedral geometry around the iridium center. acs.org

| Compound/Complex | Metal Center | Application/Significance |

| This compound | General | Acts as a versatile ligand with tunable electronic properties due to the fluorine atom. semanticscholar.orgmdpi.com |

| Heteroleptic/Homoleptic Triplet Photosensitizers | Ir, Ln, Eu | The fluorinated pyrazole moiety can coordinate to metal centers for applications like DSSCs. ossila.com |

| di[4-fluoro-4′-pyrazolyl-(1,1′-biphenyl)-2-carbonitrile]-4,4′-di-tert-butyl-2,2′-bipyridyl iridium(III) hexafluorophosphate | Iridium (Ir) | Forms a pseudo-octahedral cyclometalated complex used in high-efficiency LECs. acs.org |

Conclusion and Future Research Perspectives

Remaining Challenges and Opportunities in Synthetic Organic Chemistry

The synthesis of 4-fluoro-1H-pyrazole and its derivatives continues to present both hurdles and opportunities for innovation in synthetic organic chemistry. While direct electrophilic fluorination of the pyrazole (B372694) ring is a potential route, it is often problematic due to the high reactivity of the pyrazole nucleus and the strong oxidizing nature of many fluorinating agents, which can lead to low yields and substrate-dependent outcomes. acs.org This has spurred the development of alternative strategies, such as the condensation of fluorinated building blocks. acs.orgbeilstein-journals.org For instance, new synthetic pathways have been developed utilizing mono- and difluorinated β-ketonitriles and β-ketoesters with hydrazines. acs.org

A significant challenge lies in achieving regioselective fluorination, especially for polysubstituted pyrazoles. rsc.org However, this also presents an opportunity for the development of more sophisticated catalytic systems. For example, palladium-catalyzed C–H fluorination has shown promise, though its success is highly dependent on the substitution pattern of the pyrazole ring. rsc.org The use of continuous flow processes, which combine the fluorination of a diketone and subsequent cyclization with hydrazine (B178648) in a single, telescoped procedure, represents a major step forward in creating more efficient and scalable syntheses. beilstein-journals.orgtib.eu

Future research will likely focus on overcoming the limitations of current methods, such as the high temperatures required in some reactions and the restricted substrate scope. rsc.org There is a significant opportunity to explore cheaper and more abundant metal catalysts, like iron and cobalt, to make these synthetic routes more economically viable. rsc.org Furthermore, identifying and overcoming "white spots" in the synthetic chemistry of monofluorinated heterocycles remains a key area for future investigation. researchgate.net

Advancements in Substrate Scope for Selective Fluorination Methodologies

Recent years have seen notable progress in expanding the range of substrates that can undergo selective fluorination to produce 4-fluoropyrazole derivatives. The development of novel fluorinating agents and catalytic systems has been central to this advancement. Electrophilic fluorinating agents like Selectfluor® have proven effective for the direct fluorination of some pyrazole derivatives. mdpi.comthieme-connect.com

Researchers have successfully synthesized various N-aryl and N-alkyl substituted pyrazoles that can be selectively fluorinated at the C5-position. rsc.org However, limitations still exist, particularly with sterically bulky N-alkyl pyrazoles and certain N-aryl substituted pyrazoles that undergo fluorination on the aryl ring instead of the pyrazole core. rsc.org

One of the key advancements is the use of directing groups to control the position of fluorination. Pyrazole-directed C-H fluorination of arenes using palladium catalysts has been demonstrated, although the efficiency can be influenced by the substitution pattern on the pyrazole directing group. rsc.org Gold(I)-catalyzed tandem aminofluorination of alkynes in the presence of Selectfluor® has also emerged as a mild and efficient protocol with a broad substrate scope for synthesizing fluorinated pyrazoles. acs.org

The table below summarizes some of the recent methodologies and their applicability.

| Fluorination Method | Catalyst/Reagent | Substrate Scope | Key Findings & Limitations |

| Direct Electrophilic Fluorination | F2, CF3OF, Selectfluor®, NFSI | Pyrazoles | Yields are often low and highly substrate-dependent. acs.org |

| Continuous Flow Synthesis | Fluorine gas, Hydrazine | Diketones | Enables a two-step synthesis in one continuous process. beilstein-journals.orgtib.eu |

| Pd-catalyzed C-H Fluorination | Pd(OAc)2, NFSI | Pyrazole-substituted arenes | Tolerates various functional groups but is sensitive to substitution patterns on the pyrazole. rsc.org |

| Gold(I)-catalyzed Aminofluorination | Gold(I), Selectfluor® | Alkynes | Offers a broad substrate scope under mild conditions. acs.org |

| Fluorination of 1H-pyrazoles | Selectfluor® | 4-methyl-3,5-diphenyl-1H-pyrazole | Provides a reliable route to 4-fluoro-4-methyl-4H-pyrazoles. mdpi.com |

Identification of Novel Biological Targets and Elucidation of Mechanism of Action

The incorporation of fluorine into the pyrazole scaffold significantly influences its biological activity, making this compound and its derivatives promising candidates for drug discovery. ontosight.aiolemiss.edu The fluorine atom can enhance binding affinity to biological targets and improve pharmacokinetic properties. ontosight.ai

Derivatives of this compound have been explored for a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai For example, certain fluorinated pyrazole derivatives have shown inhibitory activity against enzymes like cyclooxygenase-2 (COX-2), which is implicated in inflammation.